molecular formula C15H20N2O5 B3033454 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1023919-67-6

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No. B3033454
CAS RN: 1023919-67-6
M. Wt: 308.33 g/mol
InChI Key: FDEWUQADCXNEKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves several key steps. In one study, a series of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters were synthesized, which are potential inhibitors of aspartate transcarbamoylase. The synthesis process included the addition of substituted alkyl amines to diethyl maleate or conversion of the hydroxyethyl amino adduct to other functions. Additionally, the 3-oxo-1,4-piperazine-2-acetic acid esters were prepared by adding ethylene diamine to diethyl maleate, followed by cyclization. N-Acyl derivatives were obtained using bromoacyl chlorides .

Molecular Structure Analysis

The molecular structure of compounds in this category, such as the 3-oxo-1,4-piperazine-2-acetic acid esters, is characterized by a piperazine ring and an acetic acid moiety. The presence of a dimethoxybenzyl group, as indicated in the compound of interest, suggests additional complexity and potential for interaction with biological targets. The distance between the nitrogen atom and a reactive function, specifically two carbons, was found to be optimal for activity in both the open-chain aspartates and cyclic piperazines .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their potential as inhibitors and their antimicrobial activity. The synthesis process itself involves reactions such as addition, cyclization, and acylation. In a related study, the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones was achieved using a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid under photoinduced conditions. This demonstrates the versatility of acetic acid derivatives in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid are not detailed in the provided papers, the studies do suggest that the compounds synthesized have significant biological activity. The antimicrobial activity against various microorganisms and the specificity against tumor cell lines indicate that these compounds have distinct biological interactions, which are likely influenced by their physical and chemical properties. The introduction of planar phenyl substituents was found to lower inhibitory activity, suggesting that the spatial arrangement of the molecules plays a role in their function .

Case Studies and Biological Activity

The compounds synthesized in the first study showed significant activity against aspartate transcarbamoylase and had antimicrobial activity against five representative microorganisms. Furthermore, four of the compounds exhibited specificity against several tumor cell lines, indicating their potential in cancer therapy. The optimal activity was associated with a two-carbon distance between the nitrogen atom and a reactive function . Another study focused on the synthesis of alkaloids, which are known for their diverse biological activities, further emphasizing the importance of the molecular structure in determining the biological functions of these compounds .

Scientific Research Applications

Chelating Polymers Synthesis and Dissociation Behavior

In the study of chelating polymers, derivatives of 2-oxo-1-piperazine acetic acid, similar in structure to the compound , were synthesized. These compounds demonstrated the interconvertibility between cyclic amides and their unsubstituted linear amino acid analogues, important for understanding the behavior of chelating agents in chemical processes (Genik-Sas-Berezowsky & Spinner, 1970).

Synthesis and Antibacterial Activity of Benzoxazine Analogues

A study on the synthesis of benzoxazine analogues, including compounds structurally related to 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, revealed their potential antibacterial activity. This research opens avenues for developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).

Synthesis of Polyamides Containing Theophylline and Thymine

Research into the synthesis of polyamides, which included derivatives of piperazine acids similar to the compound of interest, indicated their potential applications in creating polymers with specific molecular weights and solubilities. Such polymers could be valuable in various industrial and medical applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-12-4-3-10(7-13(12)22-2)9-17-6-5-16-15(20)11(17)8-14(18)19/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWUQADCXNEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182708
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

CAS RN

1023919-67-6
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023919-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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